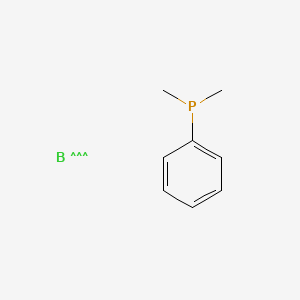

Borane de diméthylphénylphosphine

Vue d'ensemble

Description

Dimethylphenylphosphine Borane is a useful research compound. Its molecular formula is C8H11BP and its molecular weight is 148.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethylphenylphosphine Borane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylphenylphosphine Borane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intégration des cadres polymériques

Borane de diméthylphénylphosphine: est utilisé dans la synthèse de polymères contenant des agrégats de borane (BCCPs). Ces polymères intègrent des agrégats de borane, améliorant la stabilité chimique et thermique par rapport aux polymères traditionnels . Les BCCPs présentent des propriétés uniques comme la photoluminescence et la détection chimique, ce qui en fait des matériaux précieux en science des matériaux.

Polymères biomédicaux

Dans le domaine biomédical, ce composé contribue au développement de polymères biomédicaux. Ces polymères sont conçus pour des applications telles que la libération thérapeutique de médicaments, la détection et le diagnostic des maladies, la biosensibilité et la médecine régénérative . L'intégration d'agrégats de borane dans ces polymères peut potentiellement améliorer leur fonctionnalité et leur efficacité dans les applications médicales.

Détection chimique

Le rôle du composé dans la détection chimique est important en raison de sa capacité à faire partie de capteurs qui détectent diverses substances chimiques . Son incorporation dans la technologie des capteurs peut améliorer la sensibilité et la spécificité, ce qui est crucial pour la surveillance environnementale et le contrôle des procédés industriels.

Applications de résistance à la chaleur

This compound: est également appliqué dans la création de matériaux résistants à la chaleur. En introduisant des agrégats de borane dans des cadres polymériques, les matériaux acquièrent des propriétés de résistance à la chaleur améliorées, ce qui les rend adaptés à une utilisation dans des environnements à température extrême .

Thérapie de capture de neutrons par le bore (TCNB)

En thérapie anticancéreuse, en particulier la thérapie de capture de neutrons par le bore (TCNB), les composés de borane comme le this compound sont étudiés comme agents potentiels pour délivrer des isotopes de bore-10 aux cellules tumorales. Cette application est essentielle au succès de la TCNB, qui repose sur l'accumulation de bore dans les cellules cancéreuses pour les détruire efficacement tout en épargnant les tissus sains .

Recherche sur la photoluminescence

Enfin, le composé trouve des applications dans la recherche sur la photoluminescence. Il est étudié pour son potentiel à émettre de la lumière lors de la photo-excitation, ce qui est précieux dans l'analyse des matériaux et des substances au niveau moléculaire . Cette propriété est particulièrement utile dans les domaines de la catalyse et de la photocatalyse.

Mécanisme D'action

Target of Action

Dimethylphenylphosphine Borane is a unique compound that interacts with specific targets in chemical reactions. It is known to be readily deprotonated at both methyl groups . This deprotonation process is a key part of its interaction with its targets.

Mode of Action

The mode of action of Dimethylphenylphosphine Borane involves its interaction with its targets through a process of deprotonation. This process involves the removal of protons from the methyl groups of the compound, leading to the formation of a dilithiated Lewis base adduct . This interaction results in significant changes in the chemical structure of the compound, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

The deprotonation of Dimethylphenylphosphine Borane and the subsequent formation of a dilithiated Lewis base adduct can affect various biochemical pathways. One such pathway involves the reduction of disulfide bonds in response to phosphine-borane complexes . This reduction process can have significant downstream effects, potentially influencing a variety of biological processes.

Pharmacokinetics

The pharmacokinetic properties of Dimethylphenylphosphine Borane and its metabolites are predicted to meet the necessary features for orally active drug candidates . This suggests that the compound has suitable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.

Result of Action

The result of the action of Dimethylphenylphosphine Borane is the formation of a dilithiated Lewis base adduct . This formation results from the deprotonation of the compound at its methyl groups. The molecular and cellular effects of this action are complex and can vary depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of Dimethylphenylphosphine Borane can be influenced by various environmental factors. For example, the compound is known to be an air-sensitive liquid , suggesting that exposure to air could potentially affect its stability and action

Safety and Hazards

Orientations Futures

The reactivity of Dimethylphenylphosphine Borane towards pyridine (py) and dimethylphenylphosphine (PMe2Ph) has been explored . The findings highlight the labile nature of this four-vertex rhodatetraborane as it undergoes disassembly upon attack from the corresponding Lewis base, resulting in the formation of borane adducts .

Analyse Biochimique

Biochemical Properties

Dimethylphenylphosphine Borane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with Lewis bases, which can influence the reactivity and stability of the compound. For instance, Dimethylphenylphosphine Borane can be deprotonated at both methyl groups, forming a dilithiated Lewis base adduct with stabilizing Li–H interactions . This interaction is crucial for its role in biochemical reactions, as it can affect the compound’s reactivity and stability.

Cellular Effects

Dimethylphenylphosphine Borane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, phosphine–borane complexes, including Dimethylphenylphosphine Borane, have been shown to selectively reduce disulfide bonds, which can delay cell death in cultured cells . This reduction in disulfide bonds can impact various cellular processes, including cell signaling and gene expression, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of Dimethylphenylphosphine Borane involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form stable complexes with Lewis bases, which can influence its reactivity and stability. For instance, Dimethylphenylphosphine Borane can be deprotonated at both methyl groups, forming a dilithiated Lewis base adduct with stabilizing Li–H interactions . This interaction can affect the compound’s reactivity and stability, ultimately influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylphenylphosphine Borane can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, Dimethylphenylphosphine Borane has been shown to form stable complexes with Lewis bases, which can influence its stability and reactivity over time . This stability is crucial for its long-term effects on cellular function, as it can affect the compound’s reactivity and stability.

Dosage Effects in Animal Models

The effects of Dimethylphenylphosphine Borane can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as reducing disulfide bonds and delaying cell death. At higher doses, it may exhibit toxic or adverse effects. For instance, phosphine–borane complexes, including Dimethylphenylphosphine Borane, have been shown to selectively reduce disulfide bonds, which can delay cell death in cultured cells . This effect can vary with different dosages, highlighting the importance of dosage in determining the compound’s effects.

Metabolic Pathways

Dimethylphenylphosphine Borane is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, phosphine–borane complexes, including Dimethylphenylphosphine Borane, have been shown to selectively reduce disulfide bonds, which can impact various metabolic pathways . This interaction can affect metabolic flux and metabolite levels, highlighting the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of Dimethylphenylphosphine Borane within cells and tissues are influenced by its interactions with transporters and binding proteins. For instance, Dimethylphenylphosphine Borane can form stable complexes with Lewis bases, which can influence its transport and distribution within cells and tissues . This interaction can affect the compound’s localization and accumulation, highlighting its role in transport and distribution.

Subcellular Localization

The subcellular localization of Dimethylphenylphosphine Borane is influenced by its interactions with targeting signals and post-translational modifications. For example, Dimethylphenylphosphine Borane can form stable complexes with Lewis bases, which can influence its subcellular localization . This interaction can affect the compound’s activity and function, highlighting its role in subcellular localization.

Propriétés

InChI |

InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXONBUUURRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CP(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dimethylphenylphosphine borane particularly useful in organolithium chemistry?

A1: Dimethylphenylphosphine borane possesses two methyl groups that are susceptible to deprotonation by strong bases like tert-butyllithium (tBuLi). This double deprotonation leads to the formation of a dilithiated species. [] This dilithiated intermediate is a valuable building block in organic synthesis, as it can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. [, ] This reactivity has been exploited in the synthesis of both P-stereogenic phosphine-alkene ligands and 3-hydroxy piperidines, highlighting the versatility of dimethylphenylphosphine borane as a starting material. []

Q2: Can you provide an example of how dimethylphenylphosphine borane is employed in the synthesis of complex molecules?

A2: One compelling example lies in the synthesis of P-stereogenic phosphine-alkene ligands. Dimethylphenylphosphine borane can be treated with s-BuLi to generate a chiral lithiated intermediate. This intermediate can then be reacted with different allylic halides, leading to the formation of chiral alkene-phosphine borane derivatives. [] These derivatives can then be further modified to yield a variety of P-stereogenic phosphine-alkene ligands. This methodology showcases the potential of dimethylphenylphosphine borane in constructing complex chiral molecules, which are highly sought-after in asymmetric catalysis.

Q3: What is a unique structural feature observed in the dilithiated derivative of dimethylphenylphosphine borane?

A3: The dilithiated derivative of dimethylphenylphosphine borane, formed by the deprotonation of both methyl groups, exhibits an interesting structural motif. It features stabilizing Li-H interactions, which likely contribute to the stability of this highly reactive species. [] This observation highlights the importance of non-covalent interactions in influencing the structure and reactivity of organometallic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B1338969.png)

![4-[(1R)-1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)